Magnesium, chloro-1-propynyl-
Description
Contextualization of Grignard Reagents in Modern Organic Chemistry
Grignard reagents, with the general formula R-Mg-X (where R is an organic group and X is a halogen), are a cornerstone of modern organic chemistry. wikipedia.orgbyjus.com Discovered by French chemist Victor Grignard in 1900, a discovery that led to a Nobel Prize in Chemistry in 1912, these organomagnesium halides have become indispensable tools for synthesis. bethunecollege.ac.inbyjus.comebsco.com Their preparation typically involves the reaction of an organic halide with magnesium metal in an ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF). wikipedia.orgebsco.comsigmaaldrich.com The solvent is crucial as it stabilizes the organomagnesium compound. wikipedia.orgbyjus.com
The enduring importance of Grignard reagents lies in their versatility. They act as powerful nucleophiles, capable of attacking a wide range of electrophilic centers, most notably the carbon atom of carbonyl groups found in aldehydes, ketones, and esters. numberanalytics.comebsco.commt.com These reactions are fundamental for creating new carbon-carbon bonds, allowing for the assembly of simple precursors into more complex molecules. alevelchemistry.co.uknumberanalytics.com For instance, the reaction of a Grignard reagent with an aldehyde or ketone yields a secondary or tertiary alcohol, respectively. ebsco.comsigmaaldrich.com Their utility extends to industrial processes, such as in the production of Tamoxifen, a drug used in cancer treatment. sigmaaldrich.com Despite being over a century old, Grignard reagents remain one of the most frequently utilized classes of organometallic reagents in contemporary synthetic chemistry. ebsco.com
Significance of Alkynylmagnesium Halides in Carbon-Carbon Bond Formation
Within the vast family of Grignard reagents, alkynylmagnesium halides are particularly valuable. These reagents possess a terminal alkyne group attached to the magnesium halide moiety. The sp-hybridized carbon of the alkyne is significantly nucleophilic, making these compounds excellent reagents for introducing alkynyl groups into organic molecules. smolecule.com The formation of carbon-carbon bonds using these reagents is a highly effective and widely employed strategy in organic synthesis. alevelchemistry.co.uksmolecule.com
The reaction of an alkynylmagnesium halide with an electrophile, such as a carbonyl compound, results in the formation of a propargyl alcohol, a key structural motif in many natural products and pharmaceutical agents. smolecule.com This transformation highlights the power of these reagents to create both a new carbon-carbon bond and a versatile functional group (the hydroxyl group) in a single step. Furthermore, the resulting alkyne can undergo a plethora of subsequent transformations, such as reduction, hydration, or participation in coupling reactions, further enhancing the synthetic utility of alkynylmagnesium halides. These reagents are pivotal in constructing complex frameworks and are used in the synthesis of pharmaceuticals and agrochemicals. smolecule.comnordmann.global
Specific Focus: Magnesium, Chloro-1-propynyl- within the Broader Class of Propynylmagnesium Reagents
"Magnesium, chloro-1-propynyl-" (also known as 1-propynylmagnesium chloride) is a specific member of the propynylmagnesium reagent class. nih.govchemsrc.com It is an organomagnesium compound where a 1-propynyl group is bonded to a magnesium atom, which in turn is bonded to a chlorine atom. nih.gov This reagent is typically prepared by the reaction of propyne (B1212725) with a precursor Grignard reagent like methylmagnesium chloride in a solvent such as THF. google.com
This compound exists in equilibrium with other magnesium species in solution, a phenomenon known as the Schlenk equilibrium. ebsco.com While often written simply as CH₃C≡CMgCl, in solution it can be part of a complex mixture that includes the diorganomagnesium species (dipropynylmagnesium) and magnesium dichloride. ebsco.com
The reactivity of "Magnesium, chloro-1-propynyl-" is characteristic of Grignard reagents; it is a strong nucleophile and a strong base. sigmaaldrich.commasterorganicchemistry.com Its primary application in research is as a Grignard reagent to facilitate carbon-carbon bond formation. nordmann.global It is used to introduce the 1-propynyl group into various molecules. For example, it reacts with aldehydes and ketones to form secondary and tertiary alcohols, respectively. mt.com A closely related and often used compound is 1-propynylmagnesium bromide, which exhibits similar reactivity. smolecule.comchemicalbook.comsigmaaldrich.com The choice between the chloride and bromide analogue can sometimes influence reaction outcomes and is often based on the specific synthetic context or availability.
The properties of "Magnesium, chloro-1-propynyl-" make it a valuable tool for synthetic chemists.
Table 1: Properties of Magnesium, chloro-1-propynyl-
| Property | Value |
|---|---|
| Molecular Formula | C₃H₃ClMg |
| IUPAC Name | magnesium;prop-1-yne;chloride |
| Molecular Weight | 98.81 g/mol |
| CAS Number | 104085-63-4 |
Data sourced from PubChem. nih.gov
Table 2: Related Propynylmagnesium Reagents
| Compound Name | CAS Number | Molecular Formula | Key Application |
|---|---|---|---|
| 1-Propynylmagnesium bromide | 16466-97-0 | C₃H₃BrMg | Grignard reagent for C-C bond formation. smolecule.comnordmann.global |
| Allenylmagnesium bromide | 16466-97-0 | C₃H₃BrMg | Isomerizes to 1-propynylmagnesium bromide. orgsyn.org |
Data sourced from various chemical suppliers and databases. smolecule.comnordmann.globalorgsyn.org
Properties
Molecular Formula |
C3H3ClMg |
|---|---|
Molecular Weight |
98.81 g/mol |
IUPAC Name |
magnesium;prop-1-yne;chloride |
InChI |
InChI=1S/C3H3.ClH.Mg/c1-3-2;;/h1H3;1H;/q-1;;+2/p-1 |
InChI Key |
OMMMWKCLKYDVLZ-UHFFFAOYSA-M |
Canonical SMILES |
CC#[C-].[Mg+2].[Cl-] |
Origin of Product |
United States |
Synthetic Methodologies for Propynylmagnesium Halides
Direct Synthesis from Propynyl (B12738560) Halides and Elemental Magnesium
The traditional approach to forming Grignard reagents involves the direct insertion of magnesium metal into a carbon-halogen bond. However, the application of this method to propynyl halides, particularly 1-chloro-1-propyne, presents unique challenges, often related to the stability of the starting material.
Mechanistic Pathways of Magnesium Insertion into Carbon-Halogen Bonds
The formation of a Grignard reagent is a complex heterogeneous reaction that occurs on the surface of the magnesium metal. While the exact mechanism is still a subject of investigation, it is widely believed to proceed through a radical pathway. The process is initiated by the transfer of a single electron from the magnesium surface to the organic halide, leading to the formation of a radical anion. This intermediate then fragments to yield an organic radical and a halide anion. The organic radical can then react with the magnesium surface to form the organomagnesium compound.
The nature of the carbon-halogen bond significantly influences the reaction rate. For instance, the carbon-bromine bond is weaker than the carbon-chlorine bond, making bromoalkynes generally more reactive in Grignard formations. The sp-hybridized nature of the carbon in a propynyl halide also affects the bond strength and reactivity compared to its sp2 or sp3 hybridized counterparts.
Strategies for Magnesium Activation in Grignard Reagent Preparation
A critical factor in the successful synthesis of Grignard reagents is the activation of the magnesium metal. Magnesium is typically coated with a passivating layer of magnesium oxide (MgO), which inhibits the reaction. Several methods have been developed to overcome this passivation and expose a fresh, reactive magnesium surface.
Common chemical activation techniques include the addition of small amounts of activators such as iodine, 1,2-dibromoethane, or methyl iodide. Iodine is thought to react with the magnesium to form magnesium iodide, which helps to disrupt the oxide layer. 1,2-dibromoethane reacts with magnesium to form ethylene (B1197577) gas and magnesium bromide, effectively cleaning the metal surface. Mechanical methods, such as grinding the magnesium turnings in a dry mortar and pestle or using ultrasound, can also be employed to break the oxide layer and increase the surface area. For particularly challenging substrates, highly reactive Rieke magnesium, prepared by the reduction of a magnesium salt, can be utilized.
| Activation Method | Description | Key Advantages |
|---|---|---|
| Iodine (I₂) | A small crystal of iodine is added to the magnesium turnings. The iodine reacts with the magnesium surface, disrupting the oxide layer. | Simple to implement; the disappearance of the iodine color can indicate the initiation of the Grignard reaction. |
| 1,2-Dibromoethane (BrCH₂CH₂Br) | Reacts with magnesium to form ethylene gas and magnesium bromide, cleaning the metal surface. | The evolution of gas provides a clear visual cue that the magnesium is active. |
| Mechanical Grinding | Physically breaking the magnesium turnings to expose fresh, unoxidized surfaces. | Avoids the introduction of chemical activators that could potentially interfere with subsequent reactions. |
| Rieke Magnesium | Highly reactive magnesium powder prepared by the reduction of MgCl₂ with an alkali metal. | Effective for unreactive organic halides where other activation methods fail. |
Role of Solvent Systems in Grignard Formation (e.g., Tetrahydrofuran (B95107), Diethyl Ether)
The choice of solvent is crucial for the successful formation and stability of Grignard reagents. Ethereal solvents are exclusively used due to their ability to solvate and stabilize the organomagnesium species through coordination of the ether oxygen atoms to the magnesium center. The two most commonly employed solvents are diethyl ether and tetrahydrofuran (THF).
Diethyl ether is a traditional solvent for Grignard synthesis. It has a low boiling point (34.6 °C), which can be advantageous for controlling exothermic reactions. However, its lower solvating power may result in the precipitation of some Grignard reagents.
Tetrahydrofuran (THF) is a more polar and better coordinating solvent than diethyl ether. This enhanced solvation capability often leads to higher yields and faster reaction rates. The higher boiling point of THF (66 °C) allows for reactions to be conducted at elevated temperatures, which can be beneficial for less reactive halides. For alkynyl Grignard reagents, THF is often the preferred solvent due to the increased stability it imparts to the organometallic species. Studies have shown that in THF, Grignard reagents tend to exist as monomers, which can enhance their reactivity.
Preparation via Deprotonation of Terminal Alkynes
An alternative and often more reliable method for the synthesis of propynylmagnesium chloride is the deprotonation of propyne (B1212725) (a terminal alkyne) using a pre-formed Grignard reagent. This acid-base reaction is driven by the relative acidity of the terminal alkyne's sp-hybridized C-H bond (pKa ≈ 25).
Utilization of Pre-formed Grignard Reagents for Acetylenic Proton Abstraction
In this method, a readily available Grignard reagent, such as ethylmagnesium bromide or isopropylmagnesium chloride, acts as a strong base to abstract the acidic proton from propyne. The reaction results in the formation of the desired propynylmagnesium halide and the corresponding alkane from the deprotonating agent (e.g., ethane from ethylmagnesium bromide). This approach is particularly advantageous as it avoids the potential stability issues associated with 1-halo-1-propynes.
"Turbo Grignard" reagents, such as isopropylmagnesium chloride-lithium chloride complex (i-PrMgCl·LiCl), have emerged as highly effective reagents for such deprotonations. The presence of lithium chloride breaks up the polymeric aggregates of the Grignard reagent, increasing its kinetic basicity and leading to faster and more efficient metalation of weakly acidic protons.
Optimization of Reaction Conditions for Efficient Alkyne Metalation
The efficiency of the deprotonation reaction can be optimized by careful control of several reaction parameters. The choice of the pre-formed Grignard reagent is important; more basic Grignard reagents will lead to a more favorable equilibrium for the deprotonation. The reaction is typically carried out in an ethereal solvent, with THF being a common choice.
Temperature control is also crucial. The reaction is often initiated at a low temperature (e.g., 0 °C) and then allowed to warm to room temperature to ensure complete deprotonation. The stoichiometry of the reactants should be carefully controlled to ensure complete conversion of the propyne to the Grignard reagent.
| Parameter | Condition | Rationale for Optimization |
|---|---|---|
| Grignard Reagent | Ethylmagnesium bromide, Isopropylmagnesium chloride, i-PrMgCl·LiCl | The basicity of the Grignard reagent influences the efficiency of deprotonation. "Turbo Grignard" reagents often provide superior results. |
| Solvent | Tetrahydrofuran (THF), Diethyl ether | THF is generally preferred for its superior solvating and stabilizing properties for the resulting alkynyl Grignard reagent. |
| Temperature | Typically initiated at 0 °C, then warmed to room temperature. | Low initial temperature helps to control the exothermic reaction, while warming ensures the reaction goes to completion. |
| Stoichiometry | Slight excess of the Grignard reagent may be used. | Ensures complete deprotonation of the propyne. |
Halogen-Magnesium Exchange Reactions
The preparation of organomagnesium reagents, including propynylmagnesium chloride, via halogen-magnesium exchange has become a method of choice for creating highly functionalized molecules. harvard.edu This technique typically involves the reaction of an organic halide with a pre-formed Grignard reagent, such as isopropylmagnesium chloride (i-PrMgCl) or isopropylmagnesium bromide (i-PrMgBr). harvard.edu Unlike the traditional Grignard reaction which involves the direct insertion of magnesium turnings, the exchange reaction is a homogeneous process, which is of significant industrial relevance. nih.gov The reaction's effectiveness is highly dependent on temperature, which allows for the preparation of organomagnesium compounds containing sensitive functionalities like esters, cyano groups, and imines, provided the exchange is rapid enough at low temperatures (below 0 °C). harvard.edu
Regioselective and Chemoselective Aspects of Exchange Processes
The halogen-magnesium exchange process is distinguished by its potential for high levels of selectivity, which is crucial when dealing with complex substrates bearing multiple reactive sites.
Chemoselectivity refers to the preferential reaction of one functional group over others within the same molecule. scribd.com The mild conditions under which LiCl-mediated halogen-magnesium exchanges proceed allow for the tolerance of a wide array of sensitive functionalities. researchgate.netclockss.orgresearchgate.net This enables the exchange of an iodide or bromide in the presence of groups such as esters, triazenes, silylated cyanohydrins, and even alcohols. researchgate.netclockss.org The low temperatures required for the exchange minimize side reactions that might otherwise occur with these sensitive moieties. harvard.edu
Regioselectivity is the preference for bond formation or breaking at one specific position over all other possible directions. wikipedia.orgdurgapurgovtcollege.ac.in In molecules containing multiple halogen atoms, the exchange can be directed to a specific site. This selectivity is often governed by electronic factors, with electron-withdrawing groups on an aromatic ring accelerating the rate of exchange. harvard.edu Furthermore, the presence of a chelating group ortho to a halogen can facilitate the exchange, increase the reaction rate, and allow the process to occur at lower temperatures. harvard.edu For instance, in dibrominated compounds, regioselective exchange often occurs at the bromine atom positioned ortho to a chelating group. harvard.edu
The principles of chemoselectivity and regioselectivity are demonstrated in the following examples, primarily involving aryl halides which have been extensively studied.
| Substrate | Exchange Reagent | Conditions | Product | Selectivity Feature | Yield |
| 4-Bromobenzonitrile | i-PrMgCl·LiCl | THF, -15 °C, 0.5 h | 4-Cyanophenylmagnesium chloride | Chemoselective : Br exchanged in the presence of a nitrile group. | 92% |
| Methyl 4-bromobenzoate | i-PrMgCl·LiCl | THF, -15 °C, 1 h | Methyl 4-(chloromagnesio)benzoate | Chemoselective : Br exchanged in the presence of an ester group. | 91% |
| 1,3-Dibromobenzene | i-PrMgCl | THF, 25 °C, 2 h | 3-Bromophenylmagnesium bromide | Regioselective : One of two identical halogens is exchanged. | 85% |
| 2,5-Dichlorothiophene | TMPMgCl·LiCl | THF | 5-Chloro-2-(chloromagnesio)thiophene | Regioselective : Metalation occurs at a specific position on the heterocyclic ring. | >95% |
This table illustrates the principles of chemo- and regioselectivity in halogen-magnesium exchange reactions. Data compiled from multiple sources. organic-chemistry.orgsigmaaldrich.com
Elucidation of Radical Pathways in Iodine/Magnesium Exchange
Mechanistic studies have provided compelling evidence that the iodine/magnesium exchange reaction can proceed through a radical pathway. nih.gov The nature of this mechanism has been investigated using radical clock experiments, which are designed to detect the presence of radical intermediates through their characteristic rearrangement reactions. nih.gov
For example, when alkyl iodides that serve as radical clock probes are subjected to I/Mg exchange conditions, the formation of rearranged products is observed. The treatment of 5-hexenyl iodide with sBu₂Mg under exchange conditions, followed by quenching with an electrophile, yields a significant amount of the cyclized product (cyclopentylmethyl phenyl ketone), alongside the expected open-chain product. nih.gov This ring closure is a hallmark of a 5-hexenyl radical intermediate. nih.gov
Further evidence for a radical pathway comes from experiments with cyclopropylmethyl iodide. This substrate leads predominantly to the open-chain, rearranged product after quenching, indicating the intermediacy of the highly unstable cyclopropylmethyl radical, which rapidly opens. nih.gov These observations strongly support an atom-transfer mechanism for the I/Mg-exchange, which involves a radical chain reaction. nih.gov
| Radical Clock Substrate | Exchange Reagent | Quenching Agent | Product Distribution | Implication |
| 5-Hexenyl iodide | sBu₂Mg | PhCOCl | Significant amount of cyclopentylmethyl phenyl ketone (rearranged) and 6-heptenoylbenzene (unrearranged). | Formation of a 5-hexenyl radical intermediate. nih.gov |
| Cyclopropylmethyl iodide | sBu₂Mg | PhCOCl | Mostly open-chain ketone product with <10% non-rearranged product. | Formation and rapid opening of a cyclopropylmethyl radical. nih.gov |
This table summarizes findings from radical clock experiments that provide evidence for radical pathways in I/Mg exchange reactions. nih.gov
Impact of Additives (e.g., LiCl) on Exchange Efficiency
The efficiency and scope of halogen-magnesium exchange reactions are dramatically improved by the use of additives, with lithium chloride (LiCl) being the most significant. The combination of an isopropylmagnesium halide with LiCl, often termed a "Turbo-Grignard" reagent, displays enhanced reactivity and facilitates exchanges that are otherwise difficult or inefficient. researchgate.netrsc.org
The primary role of LiCl is to break down the polymeric aggregates that are characteristic of Grignard reagents in solution. organic-chemistry.orgsigmaaldrich.com This deaggregation leads to the formation of more reactive, monomeric magnesiate species, which increases the kinetic activity of the reagent. sigmaaldrich.comrsc.org The benefits of using LiCl are multifaceted:
Rate Acceleration : The addition of LiCl significantly accelerates the rate of Br/Mg and I/Mg exchange reactions. organic-chemistry.orgrsc.org
Milder Conditions : Reactions can be performed at much lower temperatures (e.g., -15 °C to room temperature), which enhances the tolerance for sensitive functional groups. clockss.orgorganic-chemistry.org
Broader Scope : The enhanced reactivity allows for the efficient exchange of less reactive organic halides, such as functionalized aryl and heteroaryl bromides. researchgate.netclockss.orgorganic-chemistry.org
Improved Yields : The suppression of side reactions and increased reaction rates generally lead to higher yields of the desired organomagnesium compound. researchgate.net
The "Turbo-Grignard" reagent i-PrMgCl·LiCl has proven to be highly effective for a simple, high-yielding preparation of a broad range of functionalized aryl- and heteroarylmagnesium reagents. organic-chemistry.org
| Aryl Halide | Exchange Reagent | Temperature (°C) | Time (h) | Conversion/Yield (%) |
| 4-Bromotoluene | i-PrMgCl | 25 | 12 | < 5% |
| 4-Bromotoluene | i-PrMgCl·LiCl | 25 | 3 | 96% |
| 2-Bromopyridine | i-PrMgCl | 25 | 12 | ~10% |
| 2-Bromopyridine | i-PrMgCl·LiCl | 25 | 0.5 | >98% |
This table compares the efficiency of Br/Mg exchange reactions with and without the addition of LiCl, highlighting the significant rate and yield enhancement provided by the additive. organic-chemistry.org
Applications in Complex Organic Synthesis
Strategic Intermediates in Total Synthesis
The propargyl moiety introduced by Magnesium, chloro-1-propynyl- is a versatile functional group that can be further elaborated into a variety of other functionalities, making it a strategic component in the retrosynthetic analysis of complex target molecules. Its utility is particularly evident in the synthesis of natural product precursors and the subsequent derivatization to access bioactive compounds.
Application in the Construction of Natural Product Precursors
The addition of propargyl Grignard reagents to electrophiles, such as aldehydes and imines, is a key step in the synthesis of several natural product precursors. The resulting homopropargylic alcohols and amines are common structural motifs in a diverse range of natural products.
A notable example is the total synthesis of (–)-epiquinamide , a potent and selective agonist against β2 nicotinic receptors. A key step in one synthetic route involves the L-proline-catalyzed one-pot sequential α-amination/propargylation of an aldehyde, which establishes a crucial stereocenter and introduces the propargyl group necessary for further cyclization reactions to construct the quinolizidine core of the natural product. acs.org
Similarly, in the asymmetric total synthesis of the natural pyrrole lactone longanlactone , the formation of a propargyl alcohol via a zinc-catalyzed Barbier propargylation of an aldehyde serves as a pivotal intermediate. acs.org This reaction highlights the broader utility of propargyl metal reagents in constructing key fragments of complex natural products.
The diastereoselective synthesis of enantiopure homopropargylic amines, which are precursors to various alkaloids, can be achieved through the addition of propargylmagnesium bromide to chiral sulfinylimines. This methodology has been explored in the synthetic route towards enantioenriched fluorinated monoterpenic alkaloid analogues . The diastereoselectivity of this addition can often be controlled by the choice of solvent, with coordinating solvents like tetrahydrofuran (B95107) (THF) favoring one diastereomer over the other. nih.gov
| Natural Product Precursor | Key Reaction Involving Propargyl Grignard Reagent | Resulting Intermediate |
| (–)-Epiquinamide | L-proline-catalyzed α-amination/propargylation of an aldehyde | Homopropargylic amine |
| Longanlactone | Zinc-catalyzed Barbier propargylation of an aldehyde | Propargyl alcohol |
| Fluorinated Monoterpenic Alkaloid Analogues | Diastereoselective addition to a chiral sulfinylimine | Homopropargylic amine |
Derivatization for the Synthesis of Bioactive Molecules
The versatile triple bond of the propargyl group introduced by Magnesium, chloro-1-propynyl- allows for a wide array of chemical transformations, making it a valuable handle for the synthesis of diverse bioactive molecules.
The synthesis of various bioactive heterocyclic compounds , which form the core of many pharmaceuticals, can be achieved through intramolecular cycloisomerization or cyclocondensation of propargyl-containing intermediates. pearson.com These reactions can be catalyzed by various transition metals to afford a range of nitrogen- and oxygen-containing heterocycles.
Furthermore, propargylamines, synthesized from the reaction of propargyl Grignard reagents with imines, have gained significant attention in the development of anticancer agents . researchgate.net These compounds can be further elaborated, for instance, through click chemistry to generate 1,2,3-triazole-containing molecules, a scaffold known for its diverse biological activities. frontiersin.org
The synthesis of neurotrophic agents , molecules that support the growth, survival, and differentiation of neurons, has also utilized propargyl intermediates. For example, analogues of longanlactone have been synthesized and evaluated for their neurotrophic activity, demonstrating the potential of this structural motif in neuroscience drug discovery. nih.govacs.org
| Bioactive Molecule Class | Synthetic Strategy from Propargyl Intermediate | Example of Application |
| Heterocycles | Intramolecular cycloisomerization/cyclocondensation | Pharmaceutical scaffolds |
| Anticancer Agents | Derivatization of propargylamines (e.g., click chemistry) | Development of novel chemotherapeutics |
| Neurotrophic Agents | Synthesis of natural product analogues | Potential treatments for neurodegenerative diseases |
Preparation of Isotopic Labeled Compounds
While direct and specific examples of the use of Magnesium, chloro-1-propynyl- in isotopic labeling are not extensively documented in the reviewed literature, the fundamental principles of Grignard reactions provide a strong basis for its potential application in this area. The introduction of stable isotopes, such as deuterium (B1214612) (²H or D) and carbon-13 (¹³C), into molecules is a critical tool for mechanistic studies, metabolic tracing, and as internal standards in quantitative mass spectrometry. acs.org
A plausible and synthetically valuable application would be the preparation of terminally deuterated 1-propyne derivatives. This could be achieved by quenching the Grignard reagent, Magnesium, chloro-1-propynyl-, with a deuterium source like heavy water (D₂O). The highly polarized carbon-magnesium bond would readily react with the deuterium ion from D₂O, resulting in the formation of 1-deuterio-1-propyne.
Reaction Scheme:
CH₃−C≡C−MgCl + D₂O → CH₃−C≡C−D + Mg(OD)Cl
This straightforward reaction would provide an efficient method for introducing a deuterium label at a specific position in the propynyl (B12738560) group. The resulting deuterated alkyne could then be used as a building block in the synthesis of more complex isotopically labeled molecules, allowing researchers to track the fate of this specific fragment in chemical reactions or biological systems.
Similarly, the synthesis of ¹³C-labeled propynyl compounds could be envisioned. If a synthetic route to ¹³C-labeled propyne (B1212725) were available, for instance from ¹³C-labeled acetylene, subsequent reaction with a Grignard reagent could form the desired isotopically labeled Magnesium, chloro-1-propynyl-. This labeled Grignard reagent could then be incorporated into larger molecules, providing a powerful tool for studying reaction mechanisms and metabolic pathways. The generation of [¹³C₂]-acetylene from calcium carbide (Ca¹³C₂) has been demonstrated as a universal method for accessing ¹³C₂-labeled building blocks. rsc.org
| Isotopic Label | Proposed Method | Potential Application |
| Deuterium (D) | Quenching of Magnesium, chloro-1-propynyl- with D₂O | Synthesis of terminally deuterated propynes for mechanistic studies |
| Carbon-13 (¹³C) | Synthesis from ¹³C-labeled propyne | Incorporation of a ¹³C-labeled propynyl unit for metabolic tracing |
Advanced Characterization of Alkynyl Organomagnesium Compounds
Spectroscopic Methodologies for Structural Elucidation
The precise structure of Grignard reagents in solution is often complex, existing as a dynamic equilibrium of various species, including the monomeric organomagnesium halide (RMgX), the dialkylmagnesium (R₂Mg), and magnesium halide (MgX₂), a phenomenon known as the Schlenk equilibrium. nih.govresearchgate.netacs.orgcolab.ws The exact position of this equilibrium is influenced by factors such as the solvent, concentration, temperature, and the nature of the organic and halide components. Advanced spectroscopic methods are therefore crucial for probing the solution-state structure and behavior of compounds like chloro-1-propynyl-magnesium.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the characterization of organomagnesium compounds, providing detailed information about the carbon-hydrogen framework and the environment around the magnesium center. researchgate.net
¹H NMR spectroscopy allows for the identification and characterization of the organic ligand attached to the magnesium atom. For chloro-1-propynyl-magnesium, the key feature in the ¹H NMR spectrum would be the signal corresponding to the methyl (CH₃) protons of the 1-propynyl group. The chemical shift of these protons is influenced by the electron-withdrawing effect of the carbon-carbon triple bond and the electropositive magnesium atom. In a typical ethereal solvent like tetrahydrofuran (B95107) (THF) or diethyl ether, the methyl protons would be expected to appear as a singlet. Due to the dynamic nature of the Schignard equilibrium, the observed chemical shift may represent a weighted average of the different species in solution.
While specific data for chloro-1-propynyl-magnesium is not extensively reported, data for related propargyl Grignard reagents can provide insight. For instance, the protons of a propenyl group in 1-propenyl magnesium bromide in THF-d₈ show signals between δ 5.2 and 5.8 ppm. For chloro-1-propynyl-magnesium, the methyl proton signal would be anticipated at a different, likely upfield, position.
¹³C NMR spectroscopy provides direct information about the carbon backbone of the organometallic species. For chloro-1-propynyl-magnesium, three distinct carbon signals would be expected: one for the methyl carbon (CH₃) and two for the sp-hybridized carbons of the acetylenic unit (C≡C). The chemical shifts of the acetylenic carbons are particularly diagnostic. The carbon atom directly bonded to the magnesium (C-Mg) will experience a significant upfield shift compared to the corresponding carbon in the parent alkyne (propyne) due to the shielding effect of the electropositive metal. The terminal methyl-bearing carbon of the triple bond would also show a characteristic shift.
General trends in ¹³C NMR spectra of Grignard reagents show that the α-carbon (the carbon bonded to magnesium) is significantly shielded. researchgate.netresearchgate.net For alkynyl Grignard reagents, this effect is also pronounced. The table below presents hypothetical, yet expected, ¹³C NMR chemical shift ranges for chloro-1-propynyl-magnesium based on general principles and data for related compounds. researchgate.net
| Carbon Atom | Expected Chemical Shift (δ, ppm) |
| C -Mg | 80 - 110 |
| C≡C -Mg | 100 - 120 |
| C H₃ | 15 - 25 |
Note: These are estimated values and can vary based on solvent and concentration.
²⁵Mg NMR spectroscopy, although challenged by the low natural abundance (10.00%) and quadrupolar nature (spin I = 5/2) of the ²⁵Mg nucleus, can offer direct insight into the chemical environment of the magnesium atom. colab.wshuji.ac.il The chemical shifts and line widths in ²⁵Mg NMR are highly sensitive to the nature of the species in solution. Symmetrical species like dialkylmagnesium (R₂Mg) tend to exhibit relatively narrow signals, whereas the less symmetrical organomagnesium halides (RMgX) and species involved in the Schlenk equilibrium result in broader lines. huji.ac.il This makes ²⁵Mg NMR a powerful tool for studying the dynamics of the Schlenk equilibrium. researchgate.netacs.orgcolab.ws The chemical shift range for ²⁵Mg is approximately 70 ppm. huji.ac.il For a Grignard reagent like chloro-1-propynyl-magnesium, a broad signal would be anticipated, with its precise chemical shift and linewidth being dependent on the solvent and the equilibrium composition.
Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification
FT-IR spectroscopy is a rapid and effective method for identifying functional groups within a molecule. In the context of chloro-1-propynyl-magnesium, the most characteristic vibrational mode is the stretching of the carbon-carbon triple bond (C≡C). In terminal alkynes, this stretch typically appears in the region of 2100-2140 cm⁻¹. However, in an alkynyl Grignard reagent, the C≡C bond is polarized by the adjacent C-Mg bond, which can influence both the frequency and the intensity of this absorption. The stretching frequency is often shifted to a lower wavenumber compared to the parent alkyne. A study on a related compound, 3-methyl-6-propynyloxymethyl-1,4-dioxane-2,5-dione, showed a C≡C stretch at 2118 cm⁻¹. iucr.org Another key vibration, though often weak and difficult to observe in the standard mid-IR range, is the C-Mg stretch, which is expected to appear in the far-IR region.
The table below summarizes the expected characteristic FT-IR absorption bands for chloro-1-propynyl-magnesium.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| C≡C | Stretch | 2050 - 2150 |
| C-H (methyl) | Stretch | 2850 - 3000 |
| C-Mg | Stretch | 300 - 600 |
Mass Spectrometry Techniques
Mass spectrometry of Grignard reagents is challenging due to their high reactivity and low volatility. However, techniques like electrospray ionization mass spectrometry (ESI-MS) have proven to be valuable for analyzing the complex solution-state composition of these reagents. nih.govresearchgate.net ESI-MS allows for the gentle transfer of ions from solution to the gas phase, enabling the detection of various aggregated and ate-complex species that exist in the Schlenk equilibrium. nih.gov For chloro-1-propynyl-magnesium, ESI-MS could potentially identify monomeric species such as [CH₃C≡CMg]⁺, as well as larger aggregates and solvent adducts. The fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments could further provide structural information about the detected ions. Another approach involves the derivatization of the Grignard reagent followed by gas chromatography-mass spectrometry (GC-MS) analysis, which can be used to indirectly confirm the structure and purity of the organometallic compound. nih.govresearchgate.netcapes.gov.br
Diffraction Techniques for Solid-State Structure Determination
While solution-phase studies reveal dynamic equilibria, diffraction techniques provide precise information about the arrangement of atoms in the solid state.
Single-Crystal X-ray Diffraction for Absolute Configuration and Coordination Geometry
Single-Crystal X-ray Diffraction (SC-XRD) is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. creative-biostructure.com This technique can precisely measure bond lengths, bond angles, and coordination geometries, providing an unambiguous structural picture. creative-biostructure.com The solid-state structure of Grignard reagents is highly dependent on the crystallization conditions, particularly the solvent used. libretexts.org
No published crystal structure for chloro(1-propynyl)magnesium is currently available in open databases. ugr.es However, based on studies of other Grignard reagents, several structural motifs are possible. libretexts.orgacs.org Crystallization from a coordinating solvent like THF would likely yield a monomeric species, [CH₃C≡CMgCl(THF)₂], where the magnesium atom adopts a tetrahedral or distorted tetrahedral geometry. libretexts.org Alternatively, in less coordinating solvents or under specific conditions, bridged dimeric or polymeric structures could form, with chlorine atoms acting as bridging ligands between magnesium centers.
Table 4: Hypothetical Structural Parameters for Chloro(1-propynyl)magnesium from SC-XRD
| Parameter | Hypothetical Monomer | Hypothetical Dimer | Significance |
| Coordination Geometry | Tetrahedral | Distorted Tetrahedral/Trigonal Bipyramidal | Reveals the coordination environment of the Mg center. |
| Mg-C Bond Length (Å) | ~2.1 - 2.2 | ~2.1 - 2.2 | Indicates the nature of the carbon-magnesium bond. |
| Mg-Cl Bond Length (Å) | ~2.3 - 2.4 | ~2.4 - 2.6 (bridging) | Longer bond lengths for bridging vs. terminal halogens. |
| Mg-O (solvent) Bond Length (Å) | ~2.0 - 2.1 | ~2.0 - 2.1 | Shows the strength of solvent coordination. |
| C≡C Bond Length (Å) | ~1.20 - 1.21 | ~1.20 - 1.21 | Confirms the presence of the alkyne functionality. |
Elemental Analysis for Stoichiometric Verification
Elemental analysis is a cornerstone technique in the characterization of newly synthesized chemical compounds, providing quantitative information on the elemental composition of a sample. For organometallic reagents such as alkynyl organomagnesium compounds, this method is crucial for verifying the empirical formula and, by extension, the stoichiometry of the target molecule. The process involves the combustion of a precisely weighed sample under controlled conditions and quantifying the resulting combustion products (e.g., carbon dioxide, water, and nitrogen oxides) to determine the percentage by mass of each element. In the context of chloro-1-propynyl-magnesium, elemental analysis serves to confirm the presence and relative abundance of carbon, hydrogen, magnesium, and chlorine, thereby validating the successful formation of the Grignard reagent and its purity.
The theoretical elemental composition of a compound is calculated from its molecular formula and the atomic masses of its constituent elements. For chloro-1-propynyl-magnesium (C₃H₃ClMg), the theoretical percentages provide a benchmark against which experimentally determined values are compared. nih.gov Any significant deviation between the experimental and theoretical values may indicate the presence of impurities, residual starting materials, or alternative isomeric forms of the compound.
The molecular formula for chloro-1-propynyl-magnesium is C₃H₃ClMg. nih.gov Based on the atomic masses of carbon (12.011 u), hydrogen (1.008 u), chlorine (35.453 u), and magnesium (24.305 u), the theoretical elemental composition can be calculated as follows:
| Element | Symbol | Atomic Mass (u) | Quantity | Total Mass (u) | Percentage (%) |
| Carbon | C | 12.011 | 3 | 36.033 | 36.47 |
| Hydrogen | H | 1.008 | 3 | 3.024 | 3.06 |
| Chlorine | Cl | 35.453 | 1 | 35.453 | 35.88 |
| Magnesium | Mg | 24.305 | 1 | 24.305 | 24.59 |
| Total | 98.815 | 100.00 |
Table 1: Theoretical Elemental Composition of Chloro-1-propynyl-magnesium.
In a research setting, a sample of synthesized chloro-1-propynyl-magnesium would be subjected to elemental analysis. The resulting data would be presented alongside the theoretical values to assess the purity and confirm the stoichiometry of the compound. For instance, a hypothetical experimental result might be compared to the theoretical values as shown below.
| Element | Theoretical (%) | Experimental (%) | Deviation (%) |
| C | 36.47 | 36.40 | -0.07 |
| H | 3.06 | 3.10 | +0.04 |
| Cl | 35.88 | 35.81 | -0.07 |
| Mg | 24.59 | 24.69 | +0.10 |
Table 2: Comparison of Theoretical and a Hypothetical Experimental Elemental Analysis for Chloro-1-propynyl-magnesium.
The close correlation between the theoretical and hypothetical experimental values in Table 2 would strongly support the successful synthesis and isolation of chloro-1-propynyl-magnesium with a high degree of purity. Such stoichiometric verification is a critical step before utilizing the alkynyl organomagnesium compound in further chemical reactions or advanced characterization studies.
Theoretical and Computational Studies of Alkynylmagnesium Chemistry
Density Functional Theory (DFT) Calculations
Density Functional Theory has become a cornerstone for investigating unstable and reactive species like Grignard reagents. auburn.edu Methods such as B3LYP, often paired with basis sets like 6-31G(d) or def2-TZVP, are frequently used to model the behavior of these organomagnesium compounds, including their geometry, electronic properties, and reaction pathways. kyoto-u.ac.jpsbq.org.br
The geometry and electronic structure of a Grignard reagent are fundamental to its reactivity. For Magnesium, chloro-1-propynyl-, computational models would predict a structure where the magnesium atom is coordinated to the chlorine atom, the 1-propynyl group, and typically, solvent molecules. In ethereal solvents like tetrahydrofuran (B95107) (THF), the magnesium center is commonly tetracoordinate.
Geometry optimization using DFT methods, such as B3LYP with the 6-311++G(d,p) basis set, can provide detailed structural parameters. researchgate.net For a simplified, unsolvated monomer model, the C≡C-Mg-Cl core would be expected to be nearly linear, reflecting the sp-hybridization of the alkynyl carbons. The electronic structure is characterized by a highly polar carbon-magnesium bond, where the carbon atom of the propynyl (B12738560) group bears a significant partial negative charge, making it a potent nucleophile. Calculations on related magnesium carbenoids have shown that the bond lengths and angles around the carbenoid carbon can deviate from standard hybridizations, highlighting the unique electronic nature of these reagents. researchgate.net
Table 1: Representative Calculated Geometric Parameters for a Model Alkynylmagnesium Halide (Note: Data is representative for a simple alkynylmagnesium halide complex as specific optimized geometry for chloro-1-propynylmagnesium is not available in cited literature. Calculations are typically performed for species solvated by solvent molecules, such as THF.)
| Parameter | Description | Typical Calculated Value (Å or °) |
| C-Mg Bond Length | The distance between the nucleophilic carbon and the magnesium atom. | ~2.1 - 2.3 Å |
| Mg-Cl Bond Length | The distance between the magnesium and chlorine atoms. | ~2.3 - 2.5 Å |
| C≡C Bond Length | The length of the carbon-carbon triple bond. | ~1.21 Å |
| C-Mg-Cl Angle | The angle around the central magnesium atom. | ~110 - 130° (in a solvated tetrahedral geometry) |
Frontier Molecular Orbital (FMO) theory is a powerful qualitative tool for understanding chemical reactivity. It posits that the most significant interactions occur between the Highest Occupied Molecular Orbital (HOMO) of one reactant and the Lowest Unoccupied Molecular Orbital (LUMO) of another. sbq.org.br
For Magnesium, chloro-1-propynyl-, the HOMO is predominantly located on the nucleophilic carbon of the propynyl group, corresponding to the polarized C-Mg sigma bond. This orbital's high energy and spatial distribution make the compound a strong carbon nucleophile. The LUMO, in contrast, is typically associated with the antibonding orbitals of the system.
In a typical reaction, such as the addition to a carbonyl compound, the reactivity is governed by the interaction between the HOMO of the Grignard reagent and the LUMO of the carbonyl electrophile (the π* orbital of the C=O group). The energy gap between these frontier orbitals influences the reaction rate; a smaller gap generally leads to a more facile reaction. DFT calculations using functionals like B3LYP can compute the energies and visualize the shapes of these orbitals, providing a quantitative basis for FMO analysis. sbq.org.br
DFT calculations are crucial for mapping the potential energy surface of a chemical reaction, allowing for the identification of transition states and the calculation of activation energies (Ea). researchgate.netlibretexts.org This provides a quantitative measure of the kinetic feasibility of a proposed reaction mechanism. The reaction profile for the addition of an alkynyl Grignard reagent to an electrophile, such as an aldehyde or ketone, typically involves the formation of a transition state leading to a magnesium alkoxide intermediate. cur.ac.rw
The activation energy for the reaction is the energy difference between the reactants and the highest point on the reaction pathway (the transition state). Computational studies on related Grignard reactions have determined activation energies to be in the range of 5-10 kcal/mol, which aligns with their high reactivity observed experimentally. researchgate.net Factors such as the nature of the electrophile, the solvent, and the specific Grignard reagent all influence the exact height of this barrier.
Table 2: Representative Calculated Energy Values for a Model Alkynyl Grignard Reaction (Note: Values are illustrative based on data for similar Grignard reactions, as specific values for chloro-1-propynylmagnesium were not found in the cited literature.)
| Parameter | Description | Representative Value (kcal/mol) |
| Activation Energy (Ea) | The energy barrier for the nucleophilic addition step. | ~5 - 15 kcal/mol researchgate.netacs.org |
| Reaction Energy (ΔErxn) | The overall enthalpy change from reactants to products. | Typically Exothermic |
Modeling Solvent Effects in Organomagnesium Reactions
The solvent plays a critical, non-innocent role in Grignard reactions, influencing solubility, aggregation state (via the Schlenk equilibrium), and reactivity. Computational models must account for these effects to provide an accurate description.
Continuum solvent models, such as the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD), are an efficient way to incorporate the bulk effects of a solvent. sbq.org.br In these models, the solute is placed within a cavity embedded in a continuous dielectric medium that represents the solvent. This approach accounts for long-range electrostatic interactions between the solute and the solvent. These models are widely used to calculate single-point energies including solvation effects, providing a more realistic thermodynamic picture of reactions in solution. sbq.org.br
While continuum models capture bulk solvent effects, they often fail to describe specific, short-range interactions like coordination. For Grignard reagents, the coordination of ether solvent molecules (e.g., THF) to the Lewis acidic magnesium center is crucial. iu.edu Therefore, higher-level computational studies often employ a hybrid or cluster-continuum approach where one or more explicit solvent molecules are included in the quantum mechanical calculation, with the bulk solvent still treated as a continuum.
Studies have demonstrated that the number and arrangement of coordinating THF molecules directly impact the structure, stability, and reactivity of the Grignard reagent. iu.edu Investigating the energetics of solvent coordination and exchange is essential for accurately modeling the Schlenk equilibrium and understanding how the solvent mediates ligand exchange and influences reaction pathways.
Supermolecule Approaches for Solvation Shell Dynamics
The supermolecule approach is a computational method where the central Grignard reagent and a specific number of individual solvent molecules are treated as a single, larger chemical system (a "supermolecule"). This method is instrumental in modeling the explicit interactions within the first solvation shell, which are critical to the reagent's stability and reactivity.
Density Functional Theory (DFT) calculations using the supermolecule approach have been employed to study the Schlenk equilibrium, which involves the disproportionation of a Grignard reagent (RMgX) into its corresponding diorganomagnesium (R₂Mg) and magnesium dihalide (MgX₂) species. researchgate.net These studies reveal that the stabilization energy gained from solvation is not uniform across the different species involved in the equilibrium. The stabilization due to interaction with solvent molecules typically decreases in the order of MgX₂ > RMgX > R₂Mg. researchgate.netresearchgate.net
Table 1: Calculated Solvation Energy Trends
General trends in stabilization due to solvation for species involved in the Schlenk equilibrium, as determined by supermolecule calculations. researchgate.net
| Species Type | Relative Solvation Energy | Solvent Preference |
|---|---|---|
| MgX₂ (Magnesium Dihalide) | Highest | THF > Diethyl Ether |
| RMgX (Grignard Reagent) | Intermediate | |
| R₂Mg (Diorganomagnesium) | Lowest |
Ab Initio Molecular Dynamics (AIMD) Simulations
Ab initio molecular dynamics (AIMD) is a powerful simulation technique that computes the forces acting on atoms "from first principles" (i.e., from quantum mechanics) at each step of a molecular dynamics trajectory. aps.orgunige.ch This method is particularly well-suited for studying complex, dynamic systems in solution, such as Grignard reagents, where solvent molecules play an active and crucial role. nih.govnih.gov AIMD simulations provide a detailed picture of the time-evolution of the system, capturing transient species, dynamic ligand exchanges, and the intricate dance between the reagent and its solvent environment. acs.orgrsc.org
AIMD, often combined with enhanced sampling techniques like metadynamics, has been pivotal in characterizing the mechanisms of dynamic processes such as the Schlenk equilibrium. researchgate.net For the model system of CH₃MgCl in THF, these simulations show that the exchange of methyl and chloride groups to form Mg(CH₃)₂ and MgCl₂ proceeds through the formation of dinuclear magnesium complexes bridged by chlorine atoms. acs.orgresearchgate.net
The simulations reveal a multi-step pathway with several intermediate states and associated energy barriers. The dynamic exchange of THF solvent molecules is essential for these transformations to occur. For example, the transformation between different bridged intermediates involves passing through specific, solvated transition states, with calculated free energy barriers dictating the preferred reaction pathways. acs.org
Table 2: Free Energy Barriers for Ligand Exchange in (CH₃MgCl)₂ Dimer in THF
Calculated free energy barriers for transitions between different intermediate wells (A, B, C, D) during the chloride/methyl exchange process, as determined by AIMD and metadynamics simulations. acs.org
| Transition Pathway | Description | Free Energy Barrier (kcal/mol) |
|---|---|---|
| A → C | Initial step in preferred pathway | ~8 |
| C → D | Second step in preferred pathway | ~6 |
| B → D | Alternative, less viable pathway | ~13 |
These studies highlight that ligand exchange is not a simple, single-step event but rather an ensemble of parallel reactions involving multiple, energetically close solvated species. researchgate.net The transferred ligands are shown to depart from an axial position of a pentacoordinated magnesium atom, underscoring the importance of solvent-induced structural flexibility. acs.orgresearchgate.net
AIMD simulations provide unparalleled, atom-level resolution of the interactions between the Grignard reagent and the surrounding solvent molecules. nih.gov The solvent is not a passive medium but an active participant that controls the energetics, structure, and reactivity of the magnesium species. nih.govrsc.org
Calculations for CH₃MgCl in THF show that the magnesium centers in various monomeric and dimeric species can have different coordination numbers, typically accommodating two to four THF molecules. researchgate.netnih.gov For monomeric species, a total coordination number of four at the magnesium atom is favorable, leading to structures like (CH₃MgCl)(THF)₂. nih.gov For MgCl₂, however, a mixture of di-, tri-, and tetra-solvated species exists in equilibrium, indicating that these states are energetically very close. nih.gov
The dynamics of the solvent are key to facilitating bond cleavage and formation. acs.orgresearchgate.net AIMD trajectories show that the breaking of Mg-Cl and Mg-C bonds occurs preferentially at the more solvated magnesium center, while bond formation happens at the less solvated one. acs.org This dynamic exchange of solvent molecules helps to maintain a relatively flat free energy profile for the Schlenk equilibrium, allowing the various species to coexist and interconvert readily in solution. acs.orgresearchgate.net
Quantum Chemical Calculations on Magnesium Clusters and Reaction Intermediates
Quantum chemical calculations, primarily using Density Functional Theory (DFT), have been used to investigate the fundamental steps of Grignard reagent formation and their subsequent reactions. Systematic studies on the interaction of small magnesium clusters (e.g., Mg₄, Mg₁₀) with organic halides provide insight into the initial oxidative insertion of magnesium. researchgate.net These calculations analyze different reaction channels, including radical and non-radical pathways, and determine their geometric characteristics and activation energies. researchgate.net For the reaction between an Mg₁₀ cluster and methyl chloride, the calculated Gibbs free energies of activation are found to be in close agreement with experimental values. researchgate.net
Beyond formation, quantum chemistry is used to model the structure of reaction intermediates and transition states (TSs) in reactions involving Grignard reagents. nih.gov For example, in the addition of Grignard reagents to carbonyl compounds, computational studies can elucidate the structure of the chelated intermediates that direct the stereochemical outcome of the reaction. nih.gov Calculations have shown that the nature of the halide (Cl, Br, I) in the Grignard reagent (RMgX) can tune the electronic properties of the intermediate magnesium chelate, thereby influencing the diastereoselectivity of the reaction. nih.gov This "halide effect" highlights the subtle but critical role that each component of the Grignard reagent plays in controlling reactivity.
Table 3: Calculated Activation Energies for Reactions on Mg Clusters
Example data from DFT calculations on the interaction of organic halides with magnesium clusters, illustrating the energy requirements for different reaction pathways. researchgate.net
| Reactants | Reaction Channel Type | Calculated Activation Energy (kcal/mol) |
|---|---|---|
| Mg₄ + CH₃Cl | Radical Channel | Data not specified |
| Mg₁₀ + CH₃Cl | Non-Radical Channel | ~15-20 (approximated from figures) |
| Mg₁₀ + C₂H₅Cl | Non-Radical Channel | Data not specified |
Note: Specific values can vary significantly based on the DFT functional and basis set used. The table illustrates the type of data generated from such studies.
These computational investigations into magnesium clusters and reaction intermediates are crucial for building a complete mechanistic picture, from the initial formation of the C-Mg bond to its role in complex organic transformations.
Future Research Directions and Emerging Trends
Development of More Sustainable and Environmentally Benign Synthetic Routes
Historically, the preparation of related propargyl Grignard reagents sometimes utilized mercury catalysts, which are highly toxic. A major advancement has been the development of mercury-free synthesis routes. Research has shown that catalysts such as zinc bromide can effectively facilitate the formation of propargyl Grignard reagents without the need for mercury.
Future research is focused on aligning with the principles of Green Chemistry. whiterose.ac.uk This includes the exploration of alternative, less hazardous solvents to replace traditional ethers like THF and diethyl ether, which have safety and environmental concerns. Additionally, there is a focus on improving mass-based reaction metrics, such as Atom Economy (AE) and Process Mass Intensity (PMI), to minimize waste and resource consumption. whiterose.ac.ukacs.org Another approach involves using environmentally benign oxidants, like 2,2,6,6-tetramethylpiperidine-N-oxyl (TEMPO), for certain coupling reactions, which avoids the use of transition metals altogether. organic-chemistry.orgorganic-chemistry.org
Exploration of Novel Catalytic Systems for Enhanced Reactivity and Selectivity
To broaden the synthetic utility of Chloro-1-propynyl-magnesium, researchers are exploring new catalytic systems that offer improved performance over traditional methods. A key trend is the move from expensive and toxic noble metal catalysts, such as palladium, to more abundant, cost-effective, and environmentally friendly alternatives like iron. d-nb.infonih.gov
Iron-catalyzed cross-coupling reactions of alkynyl Grignard reagents with alkyl halides have been developed, offering a simple, phosphine-free protocol that proceeds at room temperature. epfl.ch These iron-based systems, often using catalysts like Fe(acac)₃, are effective for creating new carbon-carbon bonds and have been shown to be stereospecific and tolerant of various functional groups. d-nb.infonih.govd-nb.infoacs.org Studies have demonstrated that these reactions are fast and can produce substituted allenes and allenols in high yields. d-nb.infoacs.orgresearchgate.net
Copper-catalyzed systems also remain an area of interest for achieving high regioselectivity and enantioselectivity in conjugate addition reactions. pnas.org Furthermore, research into transition-metal-free coupling reactions, for instance using TEMPO as an organic oxidant, presents a greener alternative for specific transformations, particularly for the synthesis of internal alkynes. organic-chemistry.org
| Catalyst Type | Key Features | Advantages | Representative Reaction | Reference |
|---|---|---|---|---|
| Iron-Based | Uses inexpensive iron salts like Fe(acac)₃ or FeBr₂. | Environmentally benign, cost-effective, high yields, mild reaction conditions. | Cross-coupling of propargyl derivatives with Grignard reagents to form allenes. | d-nb.infoepfl.chnih.gov |
| Copper-Based | Often used for conjugate additions and cross-coupling. | High enantioselectivity with chiral ligands, good regioselectivity. | Asymmetric conjugate addition to cyclic enones. | pnas.org |
| Lanthanum-Based | Uses LaCl₃·2LiCl. | High regioselectivity and stereospecificity in the absence of a ligand. | Propargylation of Grignard reagents. | researchgate.net |
| Transition-Metal-Free | Utilizes organic oxidants like TEMPO. | Avoids metal contamination, environmentally friendly. | Sonogashira-type coupling of aryl and alkynyl Grignard reagents. | organic-chemistry.org |
Integration of Flow Chemistry and Continuous Processing for Scale-Up
The synthesis of Grignard reagents is notoriously exothermic and can pose significant safety risks, especially during large-scale batch production. chemium.com Flow chemistry, or continuous processing, has emerged as a transformative technology to address these challenges. chemium.comacs.orgrsc.org
By conducting the reaction in small-volume reactors, such as packed-bed or microreactors, heat transfer is significantly improved, which prevents thermal runaways and allows for reactions to be run safely at higher temperatures than in batch processes. rsc.orgnih.gov This enhanced control leads to more homogeneous reaction conditions, minimizing side reactions (like Wurtz coupling) and improving yields and selectivity. researchgate.net
Flow chemistry enables rapid and safe process optimization and is highly scalable, either by "sizing up" (increasing reactor dimensions) or "numbering up" (running multiple reactors in parallel). rsc.orgresearchgate.netacs.org Companies are now developing dedicated continuous flow technologies, like the MgFlow® system, for the industrial-scale production of Grignard reagents. chemium.comacs.org This approach allows for the on-demand generation of reagents, which can be immediately used in subsequent telescoped reactions, a particularly valuable feature for handling unstable intermediates. rsc.orgnih.govresearchgate.net
Advanced Computational Modeling for Predictive Synthesis and Reaction Design
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding the complex mechanisms of Grignard reactions. acs.orgnih.gov For Chloro-1-propynyl-magnesium, these models provide critical insights into its structure, reactivity, and the transition states of its reactions.
DFT studies have been used to investigate the reaction of propyne (B1212725) with magnesium compounds, elucidating the reaction pathway and the cyclic nature of the transition state. researchgate.net Such calculations help to understand the role of the solvent and the complex Schlenk equilibrium, where various organomagnesium species coexist in solution. researchgate.net Computational models can also clarify the mechanisms of catalyzed reactions, such as the iron-catalyzed cross-coupling, by detailing the catalytic cycle, including steps like oxidative addition and reductive elimination. nih.govacs.orgresearchgate.net By predicting the energetics of different reaction pathways, computational modeling aids in the rational design of new catalysts and reaction conditions to achieve desired outcomes, reducing the need for extensive empirical screening.
Synergistic Approaches Combining Organomagnesium Chemistry with Other Organometallic Reagents
The reactivity and selectivity of Chloro-1-propynyl-magnesium can be significantly enhanced by using it in combination with other organometallic reagents. This synergistic approach creates bimetallic systems with unique properties.
A well-known example is the formation of "turbo-Grignard" reagents through the addition of lithium chloride (LiCl). nih.govd-nb.info LiCl breaks up the aggregating clusters of the Grignard reagent and shifts the Schlenk equilibrium, increasing the concentration of the more reactive dialkylmagnesium species, which leads to enhanced reactivity. nih.gov
Another powerful strategy is transmetalation, where the organomagnesium compound is converted to a different organometallic species in situ. For instance, transmetalation of Chloro-1-propynyl-magnesium with zinc chloride (ZnCl₂) generates a more functional-group-tolerant organozinc reagent, which can then participate in palladium-catalyzed Negishi-type cross-coupling reactions. acs.org Similarly, combining Grignard reagents with lanthanum salts like LaCl₃ can direct the regioselectivity of reactions. researchgate.net These synergistic strategies expand the scope of Grignard chemistry, allowing for transformations that are difficult to achieve with the organomagnesium reagent alone. researchgate.net
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing magnesium, chloro-1-propynyl- with high purity?
- Methodology : Use anhydrous conditions to minimize hydrolysis, as magnesium-based compounds are prone to oxychloride formation . Employ Schlenk-line techniques under inert gas (argon/nitrogen) to control reactivity. Characterize intermediates via NMR (e.g., , ) and FTIR to confirm the propynyl ligand’s integrity. Validate purity using elemental analysis and X-ray crystallography for structural confirmation.
- Key Challenge : Avoid contamination from moisture or oxygen, which can lead to side products like MgO or Mg(OH)Cl .
Q. How can researchers determine the chlorine content in magnesium, chloro-1-propynyl- experimentally?
- Methodology : Adapt the silver chloride turbidimetric method (GB/T 13748.18-2005) for magnesium alloys . Dissolve the compound in nitric acid, precipitate chloride ions with AgNO₃, and measure turbidity spectrophotometrically at 420 nm. Calibrate with standard chloride solutions.
- Validation : Cross-check results with ion chromatography or X-ray fluorescence (XRF) for accuracy.
Advanced Research Questions
Q. How do reaction conditions (solvent, temperature) influence the stability of magnesium, chloro-1-propynyl-?
- Experimental Design : Conduct thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) under varying solvents (e.g., THF, diethyl ether) and temperatures (25–150°C). Monitor decomposition products via GC-MS .
- Data Interpretation : Correlate solvent polarity with ligand dissociation rates. For example, ethers may stabilize the Grignard-like intermediate, while polar aprotic solvents accelerate degradation.
Q. What analytical techniques resolve contradictions in reported reactivity of magnesium, chloro-1-propynyl- in cross-coupling reactions?
- Methodology : Compare kinetic data (e.g., reaction half-life) across substrates (aryl halides vs. alkyl halides) using in situ NMR or Raman spectroscopy . Address discrepancies by isolating reactive intermediates (e.g., via cryogenic trapping) or probing steric effects with substituted propynyl ligands.
- Case Study : If catalytic activity varies between studies, assess ligand-to-metal ratios using ICP-MS and reaction stoichiometry.
Q. How can researchers mitigate competing pathways (e.g., Wurtz coupling) during magnesium, chloro-1-propynyl- mediated syntheses?
- Optimization Strategy : Use low temperatures (−78°C) and controlled reagent addition to suppress dimerization. Introduce catalytic additives (e.g., LiCl) to modulate reactivity .
- Validation : Monitor side products via GC-MS and adjust reaction parameters iteratively.
Data Analysis and Interpretation
Q. How should researchers address inconsistent spectroscopic data for magnesium, chloro-1-propynyl- derivatives?
- Troubleshooting Workflow :
Confirm sample purity via elemental analysis and melting point.
Replicate spectra under standardized conditions (e.g., solvent, concentration).
Use 2D NMR (COSY, HSQC) to resolve overlapping signals.
Cross-validate with computational methods (DFT calculations for expected shifts) .
Q. What statistical approaches are suitable for analyzing batch-to-batch variability in synthesis yields?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
